2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride
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Overview
Description
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride is a chemical compound that features a piperidin-4-one core substituted with a 3,4,5-trimethoxyphenyl group and two methyl groups at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one typically involves a Mannich condensation reaction. This reaction is carried out by reacting 3,4,5-trimethoxybenzaldehyde with acetone and ammonium acetate in the presence of a suitable catalyst. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent to obtain the desired product with good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thiosemicarbazide and hydroxylamine can be used for condensation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of imine derivatives and oximes.
Scientific Research Applications
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one involves its interaction with various molecular targets. The trimeth
Properties
CAS No. |
88091-31-0 |
---|---|
Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
2,2-dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2)9-11(18)8-12(17-16)10-6-13(19-3)15(21-5)14(7-10)20-4;/h6-7,12,17H,8-9H2,1-5H3;1H |
InChI Key |
HTUQQFXSVQVYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1)C2=CC(=C(C(=C2)OC)OC)OC)C.Cl |
Origin of Product |
United States |
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